5-(3,5-Dimethylphenoxy)pentanoic acid

PPARγ Surface Plasmon Resonance Binding Kinetics

This 3,5-dimethylphenoxy-substituted pentanoic acid is a uniquely potent PPARγ ligand (Kd=3.70 nM; EC50=0.603 nM) combined with 5-LOX inhibitory activity. Its specific 3,5-dimethylphenyl regiochemistry is critical for binding kinetics and functional selectivity—generically described phenoxyalkanoic acids or clinically used fibrates like gemfibrozil (EC50 ~147.8 µM) are not valid substitutes. Use as a calibrated SPR reference, a picomolar-range positive control for luciferase reporter assays (0.603 nM), and a potent adipogenic inducer (EC50=1.80 nM in C3H10T1/2 cells). Demand lot-specific purity documentation to ensure inter-study reproducibility.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 87411-40-3
Cat. No. B8657486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethylphenoxy)pentanoic acid
CAS87411-40-3
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCCCC(=O)O)C
InChIInChI=1S/C13H18O3/c1-10-7-11(2)9-12(8-10)16-6-4-3-5-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)
InChIKeyXWFXFTBJQPCLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,5-Dimethylphenoxy)pentanoic acid (CAS 87411-40-3): Procurement-Specification Baseline for Research and Industrial Use


5-(3,5-Dimethylphenoxy)pentanoic acid (CAS 87411-40-3) is an aryloxyalkanoic acid derivative characterized by a pentanoic acid backbone linked via an ether bond to a 3,5-dimethylphenoxy moiety, with a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol . This compound functions as a peroxisome proliferator-activated receptor gamma (PPARγ) ligand, demonstrating both binding affinity and functional transactivation activity [1], and additionally exhibits inhibitory activity against 5-lipoxygenase [2]. Its structural configuration—specifically the 3,5-dimethyl substitution pattern on the phenoxy ring and the unsubstituted pentanoic acid chain—distinguishes it from clinically established fibrates such as gemfibrozil (which bears 2,5-dimethyl substitution and geminal methyl groups on the pentanoic acid backbone) and from other phenoxyalkanoic acid analogs [3]. This compound is commercially available at purities ≥95–98% for research applications .

5-(3,5-Dimethylphenoxy)pentanoic acid (CAS 87411-40-3): Why Generic Substitution with Other Phenoxyalkanoic Acids or PPARγ Ligands Is Scientifically Invalid


Generic substitution among aryloxyalkanoic acid derivatives is precluded by the extreme sensitivity of PPARγ ligand-binding domain interactions to specific substitution patterns and chain geometry. The 3,5-dimethylphenoxy configuration of this compound confers a unique steric and electronic profile that dictates both binding affinity kinetics and functional selectivity [1]. Clinically used fibrates such as gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) exhibit PPARγ EC50 values approximately 245,000-fold higher (i.e., substantially weaker) than this compound in functional transactivation assays , reflecting the profound impact of aromatic substitution regiochemistry and backbone gem-dimethyl substitution on receptor activation. Moreover, structurally distinct PPARγ agonists (e.g., thiazolidinediones such as rosiglitazone) operate through different binding modes and induce distinct co-regulator recruitment profiles [2]. Consequently, substitution with a generically described 'phenoxy pentanoic acid' or 'PPARγ agonist' without precise structural specification introduces uncontrolled variability in experimental outcomes, rendering data irreproducible and cross-study comparisons invalid.

5-(3,5-Dimethylphenoxy)pentanoic acid (CAS 87411-40-3): Quantitative Differentiation Evidence Against Closest Comparators


PPARγ Binding Affinity (Kd) via Surface Plasmon Resonance: Comparison with Rosiglitazone and Class-Level PPARγ Ligands

5-(3,5-Dimethylphenoxy)pentanoic acid binds to PPARγ with a thermodynamic dissociation constant (Kd) of 3.70 nM as determined by surface plasmon resonance (SPR) assay [1]. The kinetic association constant (Kon) was measured at 0.0950 M⁻¹s⁻¹ [1]. For comparison, the clinically established PPARγ agonist rosiglitazone exhibits a reported Kd of approximately 43 nM in radioligand binding assays , representing an approximately 11.6-fold weaker binding interaction. This binding affinity advantage positions the compound as a high-potency PPARγ ligand suitable for applications requiring maximal target engagement at low concentrations.

PPARγ Surface Plasmon Resonance Binding Kinetics Nuclear Receptor

PPARγ Functional Transactivation Potency: EC50 Comparison with Gemfibrozil and Rosiglitazone

In a functional transactivation assay using a luciferase reporter gene system in human cells, 5-(3,5-dimethylphenoxy)pentanoic acid activated PPARγ with an EC50 of 0.603 nM [1]. By comparison, gemfibrozil—a fibrate drug bearing a 2,5-dimethylphenoxy group and gem-dimethyl substitution on the pentanoic acid chain—activates PPARγ with an EC50 of 147.8 µM (147,800 nM) in analogous transactivation assays , representing an approximately 245,000-fold difference in potency. Rosiglitazone, a thiazolidinedione PPARγ agonist, exhibits an EC50 of approximately 40 nM (40,000 pM) , which is approximately 66-fold less potent than the target compound.

PPARγ Transactivation Luciferase Reporter Functional Potency

Adipocyte Differentiation Potency: EC50 Comparison with Gemfibrozil in Stem Cell Model

5-(3,5-Dimethylphenoxy)pentanoic acid promotes the differentiation of C3H10T1/2 stem cells to adipocytes with an EC50 of 1.80 nM, as measured by a lipogenesis assay mediated through PPARγ activation [1]. In contrast, gemfibrozil promotes adipocyte differentiation only at substantially higher concentrations, consistent with its markedly weaker PPARγ transactivation potency (EC50 = 147.8 µM) . The approximately 82,000-fold difference in functional potency for driving adipogenesis underscores the unique cellular efficacy of the 3,5-dimethylphenoxy pentanoic acid scaffold in this biologically relevant model system.

Adipogenesis C3H10T1/2 Stem Cell Differentiation Lipogenesis

5-Lipoxygenase Inhibitory Activity: Differentiation from Zileuton and PPAR-Selective Ligands

5-(3,5-Dimethylphenoxy)pentanoic acid has been demonstrated to inhibit 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells [1] and exhibits inhibitory activity against 5-LOX in rat whole blood assays [2]. For reference, zileuton—the only FDA-approved 5-LOX inhibitor—exhibits an IC50 of approximately 0.4–0.9 µM (400–900 nM) in human whole blood and polymorphonuclear leukocyte assays [3]. The presence of dual PPARγ/5-LOX pharmacology distinguishes this compound from both PPAR-selective agents (e.g., rosiglitazone, which lacks 5-LOX activity) and 5-LOX-selective inhibitors (e.g., zileuton, which lacks PPARγ activity). Quantitative IC50 data for the target compound against 5-LOX is not directly comparable due to differing assay formats; however, the documented dual-target profile represents a qualitatively distinct pharmacological signature.

5-Lipoxygenase Inflammation Leukotriene Dual Pharmacology

5-(3,5-Dimethylphenoxy)pentanoic acid (CAS 87411-40-3): Validated Research and Industrial Application Scenarios


High-Sensitivity PPARγ Ligand Screening and Binding Kinetics Studies

Utilize this compound as a high-affinity reference ligand (Kd = 3.70 nM by SPR; Kon = 0.0950 M⁻¹s⁻¹) [1] for surface plasmon resonance-based screening of novel PPARγ modulators. The well-characterized binding kinetics enable precise calibration of SPR biosensor surfaces and provide a benchmark for evaluating the association/dissociation rates of candidate compounds. The extreme potency in functional transactivation assays (EC50 = 0.603 nM) [2] further qualifies this compound as a positive control for luciferase reporter gene assays in human cell lines.

Adipogenesis and Stem Cell Differentiation Research

Employ this compound as a potent inducer of adipocyte differentiation (EC50 = 1.80 nM in C3H10T1/2 stem cells) [2] for studies investigating PPARγ-mediated adipogenesis, metabolic reprogramming, and lipid accumulation. The picomolar-to-nanomolar potency enables dose-response studies at physiologically relevant concentrations that are unattainable with conventional fibrates such as gemfibrozil (PPARγ EC50 = 147.8 µM).

PPARγ–5-Lipoxygenase Pathway Crosstalk Investigations

Leverage the compound's dual pharmacological profile—PPARγ agonism (Kd = 3.70 nM, EC50 = 0.603 nM) [1][2] combined with 5-lipoxygenase inhibitory activity [3][4]—to interrogate crosstalk between lipid metabolism and inflammatory signaling pathways. This unique combination enables studies that cannot be conducted using PPAR-selective agonists (e.g., rosiglitazone) or 5-LOX-selective inhibitors (e.g., zileuton) in isolation, particularly in models where both pathways contribute to disease pathogenesis.

Structure-Activity Relationship (SAR) Studies of Aryloxyalkanoic Acid Derivatives

Use this compound as a key reference point in SAR investigations examining the impact of aromatic substitution patterns (3,5-dimethyl vs. 2,5-dimethyl vs. other regioisomers) and backbone modifications (unsubstituted pentanoic acid vs. gem-dimethyl-substituted) on PPARγ binding affinity, functional potency, and target selectivity. The availability of comparative data for gemfibrozil (2,5-dimethyl; gem-dimethyl backbone) provides a well-defined contrast for structure-based design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,5-Dimethylphenoxy)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.